Brucine dihydrate Brucine dihydrate Brucine appears as a white crystalline solid. Combustible but may require some effort to ignite. Toxic by inhalation (vapor, dust, etc.) and ingestion.
Brucine is a monoterpenoid indole alkaloid and an organic heteroheptacyclic compound.
Brucine is a natural product found in Strychnos ignatii, Strychnos wallichiana, and other organisms with data available.
Brucine is a plant toxin found in several species, most notably the Strychnine tree (Strychnos nux-vomica L.). Medically, brucine is primarily used in the regulation of high blood pressure and other comparatively benign cardiac ailments. (L1227)
Brand Name: Vulcanchem
CAS No.: 145428-94-0
VCID: VC0137603
InChI: InChI=1S/C23H26N2O4/c1-27-16-8-14-15(9-17(16)28-2)25-20(26)10-18-21-13-7-19-23(14,22(21)25)4-5-24(19)11-12(13)3-6-29-18/h3,8-9,13,18-19,21-22H,4-7,10-11H2,1-2H3/t13-,18-,19-,21-,22-,23+/m0/s1
SMILES: COC1=C(C=C2C(=C1)C34CC[NH+]5C3CC6C7C4N2C(=O)CC7OCC=C6C5)OC
Molecular Formula: C23H26N2O4
Molecular Weight: 394.5 g/mol

Brucine dihydrate

CAS No.: 145428-94-0

Cat. No.: VC0137603

Molecular Formula: C23H26N2O4

Molecular Weight: 394.5 g/mol

* For research use only. Not for human or veterinary use.

Brucine dihydrate - 145428-94-0

Specification

Description Brucine appears as a white crystalline solid. Combustible but may require some effort to ignite. Toxic by inhalation (vapor, dust, etc.) and ingestion.
Brucine is a monoterpenoid indole alkaloid and an organic heteroheptacyclic compound.
Brucine is a natural product found in Strychnos ignatii, Strychnos wallichiana, and other organisms with data available.
Brucine is a plant toxin found in several species, most notably the Strychnine tree (Strychnos nux-vomica L.). Medically, brucine is primarily used in the regulation of high blood pressure and other comparatively benign cardiac ailments. (L1227)
CAS No. 145428-94-0
Molecular Formula C23H26N2O4
Molecular Weight 394.5 g/mol
IUPAC Name (4aR,5aS,8aR,13aS,15aS,15bR)-10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one
Standard InChI InChI=1S/C23H26N2O4/c1-27-16-8-14-15(9-17(16)28-2)25-20(26)10-18-21-13-7-19-23(14,22(21)25)4-5-24(19)11-12(13)3-6-29-18/h3,8-9,13,18-19,21-22H,4-7,10-11H2,1-2H3/t13-,18-,19-,21-,22-,23+/m0/s1
Standard InChI Key RRKTZKIUPZVBMF-IBTVXLQLSA-N
Isomeric SMILES COC1=C(C=C2C(=C1)[C@]34CCN5[C@H]3C[C@@H]6[C@@H]7[C@@H]4N2C(=O)C[C@@H]7OCC=C6C5)OC
SMILES COC1=C(C=C2C(=C1)C34CC[NH+]5C3CC6C7C4N2C(=O)CC7OCC=C6C5)OC
Canonical SMILES COC1=C(C=C2C(=C1)C34CCN5C3CC6C7C4N2C(=O)CC7OCC=C6C5)OC
Boiling Point 470 °C
Colorform Needles from acetone + water
COLORLESS CRYSTAL OR WHITE, CRYSTALLINE POWDER
White, crystalline alkaloid
Colorless prisms (from ethanol/water)
Melting Point 352 °F (NTP, 1992)
178 °C

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